molecular formula C15H16BrNO3S B229152 5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide

5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide

Cat. No. B229152
M. Wt: 370.3 g/mol
InChI Key: TYJGLZHKBDBVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, commonly known as BEMB, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. BEMB belongs to the class of arylsulfonamides, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

BEMB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. BEMB has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, BEMB has been reported to have antimicrobial activity against a range of bacterial and fungal strains.

Mechanism of Action

The exact mechanism of action of BEMB is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. BEMB has also been shown to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
BEMB has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. BEMB has also been shown to reduce the levels of prostaglandins, which are involved in pain perception. In addition, BEMB has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

BEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a range of biological activities, making it a versatile tool for studying inflammation, pain, and cancer. However, BEMB has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, BEMB has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on BEMB. One area of interest is the development of novel analogs of BEMB with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of BEMB as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Finally, further studies are needed to elucidate the exact mechanism of action of BEMB and its potential interactions with other drugs.

Synthesis Methods

The synthesis of BEMB involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-ethylphenylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of BEMB as a white solid with a high yield. The purity of BEMB can be improved by recrystallization from a suitable solvent.

properties

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

5-bromo-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-10-12(16)6-9-14(15)20-2/h4-10,17H,3H2,1-2H3

InChI Key

TYJGLZHKBDBVOT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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